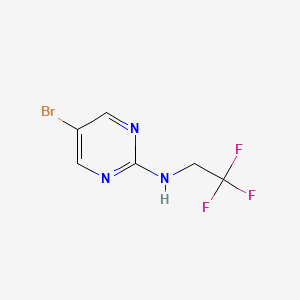

5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine

Übersicht

Beschreibung

5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a trifluoroethyl group attached to the nitrogen atom at the 2nd position. The trifluoroethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the pyrimidine ring. This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones.

Bromination: The pyrimidine ring is then brominated at the 5th position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Trifluoroethylation: The final step involves the introduction of the trifluoroethyl group. This can be done through nucleophilic substitution reactions using trifluoroethylamine or its derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can further optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the trifluoroethyl group.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is being explored for its potential as a pharmaceutical agent:

- Anticancer Activity : Studies have indicated that compounds with similar structures can inhibit key pathways in cancer cell proliferation. For instance, the compound has shown promise in inhibiting matrix metalloproteinases (MMPs), which are crucial in tumor invasion and metastasis .

- Antimicrobial Properties : Research has demonstrated that pyrimidine derivatives exhibit significant antibacterial and antifungal activities. The unique functional groups in this compound may enhance these properties .

Agricultural Chemistry

The compound's properties make it a candidate for developing agrochemicals:

- Herbicides and Pesticides : Due to its bioactivity, derivatives of this compound could be formulated as effective herbicides or pesticides targeting specific plant pathogens or pests .

Material Science

In material science, this compound can serve as a building block for synthesizing advanced materials:

- Polymeric Materials : Its reactivity allows for incorporation into polymeric matrices that require specific chemical functionalities or enhanced thermal stability .

Case Study 1: Anticancer Mechanism

A study investigated the mechanism by which this compound inhibits MMPs. The findings revealed that the bromine atom facilitates specific interactions within the enzyme's active site, leading to reduced enzyme activity and subsequent inhibition of cancer cell migration .

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted to evaluate the antimicrobial activity of this compound against various bacterial strains. Results indicated that it exhibited significant inhibition against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent .

Wirkmechanismus

The mechanism of action of 5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine

- 2-Bromo-5-(trifluoromethyl)pyridine

- 5-Chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine

Uniqueness

5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is unique due to the presence of both a bromine atom and a trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. The trifluoroethyl group, in particular, enhances the compound’s stability and lipophilicity, which can improve its performance in biological systems compared to similar compounds.

Biologische Aktivität

5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the compound's biological activity, synthetic routes, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of the pyrimidine ring and a trifluoroethyl group attached to the nitrogen atom at the 2-position. Its molecular formula is C8H8BrF3N2, with a molecular weight of 269.06 g/mol. The trifluoroethyl group enhances the compound's lipophilicity and stability, which are critical for its biological interactions.

Antimicrobial Properties

Several studies have indicated that this compound exhibits antimicrobial activity. The presence of halogen atoms and the trifluoroethyl substituent contribute to its reactivity against various microbial pathogens. This compound has shown effectiveness in inhibiting bacterial growth in vitro, although specific mechanisms of action remain to be fully elucidated.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has demonstrated significant inhibitory effects on tumor cell proliferation. For instance, in studies involving triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231, this compound exhibited an IC50 value of approximately 0.126 μM. This suggests a strong selectivity for cancer cells over normal cells, indicating a potential therapeutic window for targeted cancer therapies .

The unique structural features of this compound may influence its binding affinity to specific enzymes or receptors involved in disease processes. The trifluoroethyl group enhances interaction with lipid membranes and intracellular targets while the bromine atom facilitates halogen bonding, potentially increasing binding specificity to biological targets.

Study on Cell Proliferation Inhibition

A recent study assessed the compound's effects on MDA-MB-231 cells compared to non-cancerous MCF10A cells. The results indicated a nearly 20-fold difference in effectiveness between cancerous and non-cancerous cells, highlighting its potential as a selective anticancer agent .

In Vivo Efficacy

In vivo studies have also been conducted to evaluate the efficacy of this compound in animal models. One notable study involved injecting mice with TNBC cells followed by treatment with the compound over a period of 30 days. The results showed significant inhibition of lung metastasis compared to control groups .

Synthetic Routes

Various synthetic methods have been developed for producing this compound. These methods highlight the versatility of this compound in organic synthesis:

- Direct Halogenation : Introducing bromine at the 5-position via electrophilic aromatic substitution.

- Trifluoroethylation : Utilizing trifluoroethylating agents to attach the trifluoroethyl group to the nitrogen atom.

- Coupling Reactions : Employing palladium-catalyzed coupling reactions to form more complex derivatives that may exhibit enhanced biological properties.

Eigenschaften

IUPAC Name |

5-bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF3N3/c7-4-1-11-5(12-2-4)13-3-6(8,9)10/h1-2H,3H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHKWJXWKQLGSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)NCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682458 | |

| Record name | 5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245563-08-9 | |

| Record name | 5-Bromo-N-(2,2,2-trifluoroethyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245563-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.